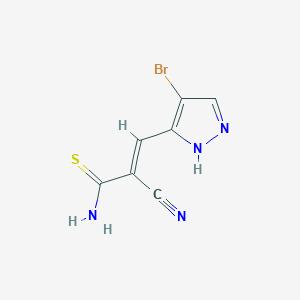
3-(4-bromo-1H-pyrazol-3-yl)-2-cyanoprop-2-enethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromo-1H-pyrazol-3-yl)-2-cyanoprop-2-enethioamide is a chemical compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a cyano group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-pyrazol-3-yl)-2-cyanoprop-2-enethioamide typically involves the reaction of 4-bromo-1H-pyrazole with appropriate reagents to introduce the cyano and thioamide groups. One common method involves the use of a base such as cesium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-bromo-1H-pyrazol-3-yl)-2-cyanoprop-2-enethioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents are typical.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-bromo-1H-pyrazol-3-yl)-2-cyanoprop-2-enethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-bromo-1H-pyrazol-3-yl)-2-cyanoprop-2-enethioamide involves its interaction with specific molecular targets. The bromine and cyano groups can participate in various binding interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-bromo-1H-pyrazol-3-yl)pyridine
- 3-(4-bromo-1H-pyrazol-1-yl)pyridine
- 4-bromo-1H-pyrazole
Uniqueness
3-(4-bromo-1H-pyrazol-3-yl)-2-cyanoprop-2-enethioamide is unique due to the presence of both cyano and thioamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar pyrazole derivatives, making it a valuable compound for specialized applications .
Eigenschaften
Molekularformel |
C7H5BrN4S |
|---|---|
Molekulargewicht |
257.11 g/mol |
IUPAC-Name |
(E)-3-(4-bromo-1H-pyrazol-5-yl)-2-cyanoprop-2-enethioamide |
InChI |
InChI=1S/C7H5BrN4S/c8-5-3-11-12-6(5)1-4(2-9)7(10)13/h1,3H,(H2,10,13)(H,11,12)/b4-1+ |
InChI-Schlüssel |
MTQXNQOEXAMSLH-DAFODLJHSA-N |
Isomerische SMILES |
C1=NNC(=C1Br)/C=C(\C#N)/C(=S)N |
Kanonische SMILES |
C1=NNC(=C1Br)C=C(C#N)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


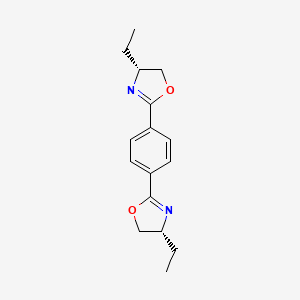
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869510.png)
![2,7-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12869511.png)
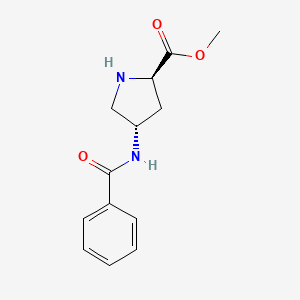
![1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869527.png)
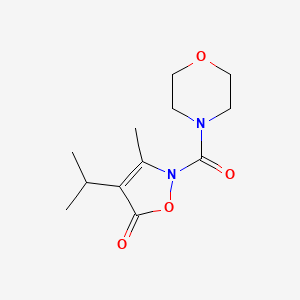
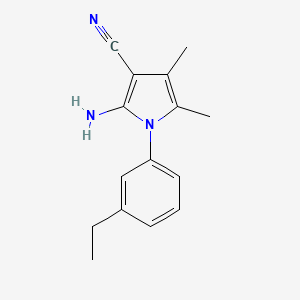
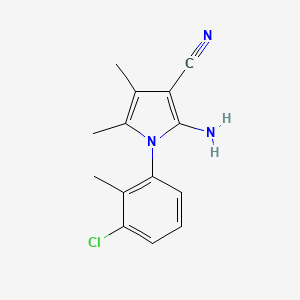
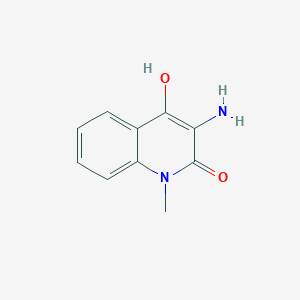
![Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869561.png)
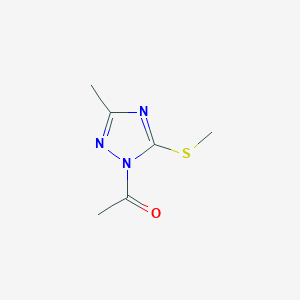
![1-(6-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869568.png)

